2-Chloro-N-(2-cyanoethyl)-N-methylacetamide is an organic compound with the molecular formula . This compound features a chloro group and a cyano group attached to a methylacetamide structure, making it a valuable intermediate in organic synthesis. It is characterized by its potential applications in various fields, including medicinal chemistry and polymer production.
This compound can be classified under the category of chloroacetamides, which are derivatives of acetamide containing chlorine substituents. The presence of both cyano and chloro groups enhances its reactivity, making it suitable for further chemical transformations. It can be sourced from chemical suppliers and is often used in laboratory research settings due to its unique properties and versatility in synthesis.
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can be achieved through several methods:
The molecular structure of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can be represented as follows:
InChI=1S/C6H10ClN2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3
XVWNWBDQUDOFRY-UHFFFAOYSA-N
The structure consists of:
This combination of functional groups contributes to its chemical reactivity and potential applications in synthesis.
2-Chloro-N-(2-cyanoethyl)-N-methylacetamide participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-chloro-N-(2-cyanoethyl)-N-methylacetamide primarily involves its reactivity as both a nucleophile and an electrophile:
These properties make it a versatile intermediate in organic synthesis, particularly in creating more complex molecules.
The physical properties of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide include:
Chemical properties include:
These properties are essential for understanding its behavior in various chemical environments .
2-Chloro-N-(2-cyanoethyl)-N-methylacetamide has several applications across different scientific fields:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3